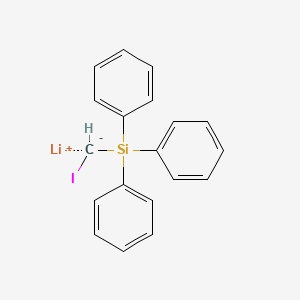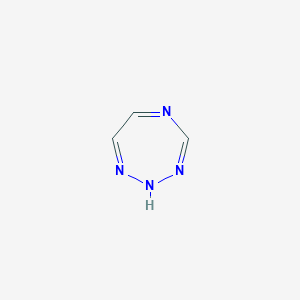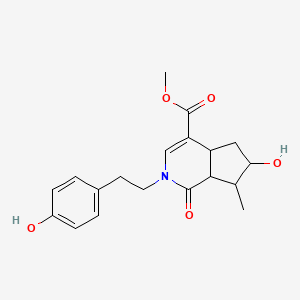
Lithium iodo(triphenylsilyl)methanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium iodo(triphenylsilyl)methanide is an organolithium compound that has garnered interest in the field of organometallic chemistry. This compound is known for its unique reactivity and stability, making it a valuable reagent in various synthetic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lithium iodo(triphenylsilyl)methanide can be synthesized through a metal-halogen exchange reaction. This involves the reaction of triphenylsilyl iodide with lithium metal in an appropriate solvent, such as diethyl ether or tetrahydrofuran. The reaction is typically carried out at low temperatures to ensure the stability of the organolithium compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium iodo(triphenylsilyl)methanide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the lithium atom is replaced by another nucleophile.
Addition Reactions: It can add to multiple bonds, such as alkenes and alkynes, forming new carbon-carbon bonds.
Coupling Reactions: It can be used in coupling reactions to form larger organometallic compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, carbonyl compounds, and electrophiles. The reactions are typically carried out in inert atmospheres, such as nitrogen or argon, to prevent the compound from reacting with moisture or oxygen .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in substitution reactions, the product will be a new organolithium compound, while in addition reactions, the product will be a new carbon-carbon bonded compound .
Wissenschaftliche Forschungsanwendungen
Lithium iodo(triphenylsilyl)methanide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to form new carbon-carbon bonds and in the preparation of complex organometallic compounds.
Biology: It can be used in the synthesis of biologically active molecules and in the study of reaction mechanisms involving organolithium compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lithium triphenylmethyl: Similar in structure but lacks the iodo group, leading to different reactivity.
Lithium phenyl: A simpler organolithium compound with different reactivity and stability.
Lithium tert-butyl: Another organolithium compound with distinct reactivity due to the presence of the tert-butyl group
Uniqueness
Lithium iodo(triphenylsilyl)methanide is unique due to the presence of the iodo group, which enhances its reactivity and allows for specific types of reactions that are not possible with other organolithium compounds. This makes it a valuable reagent in synthetic chemistry .
Eigenschaften
| 90158-99-9 | |
Molekularformel |
C19H16ILiSi |
Molekulargewicht |
406.3 g/mol |
IUPAC-Name |
lithium;iodomethyl(triphenyl)silane |
InChI |
InChI=1S/C19H16ISi.Li/c20-16-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;/h1-16H;/q-1;+1 |
InChI-Schlüssel |
RQPBRBKZHCGPRC-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].C1=CC=C(C=C1)[Si]([CH-]I)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(3-Chloro-4-methoxyphenyl)-N-methyl-3-[(prop-2-en-1-yl)oxy]benzamide](/img/structure/B14362528.png)

![1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)butan-1-one](/img/structure/B14362543.png)

![4,4'-[Propane-1,3-diylbis(sulfanediylmethylene)]bis(5-methyl-1H-imidazole)](/img/structure/B14362574.png)


![Diethyl [4-(piperidin-1-yl)butyl]boronate](/img/structure/B14362584.png)
